

Application Note: Quantification of Isotachysterol 3 in Serum Samples Using LC-MS/MS

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Compound of Interest

Compound Name: *Isotachysterol 3*

Cat. No.: *B8079540*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotachysterol 3 (ITS3) is a stereoisomer of Vitamin D3, formed under acidic conditions.[1][2] Like the active form of vitamin D3, 1,25-dihydroxyvitamin D3, **Isotachysterol 3** has been shown to exhibit biological activity, including the stimulation of intestinal calcium transport and bone calcium mobilization.[3] Given its potential physiological relevance, a sensitive and specific method for the quantification of ITS3 in biological matrices such as serum is crucial for research and clinical applications. This application note provides a detailed protocol for the quantification of **Isotachysterol 3** in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[4][5]

The method described herein outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection of **Isotachysterol 3**. Additionally, it includes representative quantitative data and diagrams to illustrate the experimental workflow and the metabolic context of ITS3.

Experimental Protocols

Sample Preparation: Protein Precipitation and Phospholipid Removal

Serum samples require extensive cleanup to remove proteins and phospholipids that can interfere with LC-MS/MS analysis and cause ion suppression. This protocol employs a protein precipitation step followed by phospholipid removal.

Materials:

- Human serum samples
- Acetonitrile (ACN) with 1% formic acid (FA)
- Internal Standard (IS) solution (e.g., d6-25-hydroxyvitamin D3, as a structural analog)
- 96-well collection plates
- Phospholipid removal plates (e.g., HybridSPE®-Phospholipid)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Vacuum manifold

Procedure:

- Thaw serum samples and internal standard solution at room temperature.
- In a 96-well collection plate, add 100 μ L of serum sample.
- Spike each sample with 10 μ L of internal standard solution.
- To precipitate proteins, add 300 μ L of cold ACN with 1% FA to each well.
- Mix thoroughly by vortexing for 1 minute.
- Incubate the plate at 4°C for 10 minutes to allow for complete protein precipitation.
- Centrifuge the plate at 4000 rpm for 10 minutes.

- Transfer the supernatant to a phospholipid removal plate.
- Apply vacuum to the manifold at 10 in. Hg for 4 minutes to elute the sample, collecting the filtrate in a clean 96-well collection plate.
- The resulting filtrate is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient:
 - 0-1 min: 30% B
 - 1-8 min: 30-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-30% B
 - 10.1-12 min: 30% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

- Injection Volume: 10 μ L

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor ion for **Isotachysterol 3** is predicted to be m/z 385.3 $[M+H]^+$, based on its molecular weight of 384.6 g/mol .
 - Product ions are predicted based on the fragmentation of similar vitamin D isomers, which typically involve water losses.
- Capillary Voltage: 3.5 kV
- Gas Temperature: 350°C
- Gas Flow: 10 L/min
- Nebulizer Pressure: 45 psi

Data Presentation

The following tables summarize the proposed MRM transitions and representative quantitative data for the analysis of **Isotachysterol 3**.

Table 1: Proposed MRM Transitions for **Isotachysterol 3** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Isotachysterol 3 (Quantifier)	385.3	367.3	100	15
Isotachysterol 3 (Qualifier)	385.3	259.2	100	25
d6-25-hydroxyvitamin D3 (IS)	407.4	389.4	100	15

Table 2: Representative Quantitative Performance Data

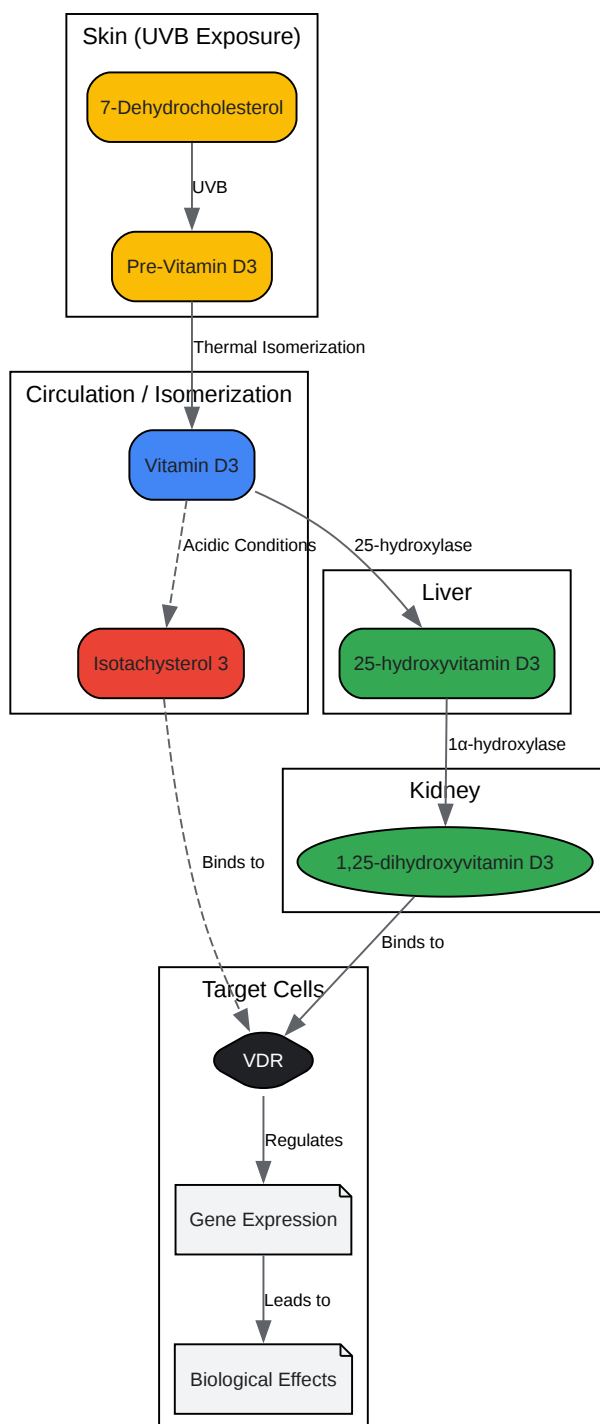
Parameter	Result
Linearity	
Calibration Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Sensitivity	
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Precision	
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy	
Recovery (%)	85 - 115%
Matrix Effect	
Ion Suppression/Enhancement	< 15%

Visualizations

Metabolic Context of Isotachysterol 3

Isotachysterol 3 is formed from the isomerization of Vitamin D3 under acidic conditions. Vitamin D3 itself is synthesized in the skin upon exposure to UVB radiation and is then metabolized in the liver and kidneys to its active form, 1,25-dihydroxyvitamin D3. The active form of vitamin D binds to the Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression, primarily related to calcium homeostasis. **Isotachysterol 3** has been shown to exert biological effects similar to active vitamin D3, suggesting it may also interact with the VDR signaling pathway.

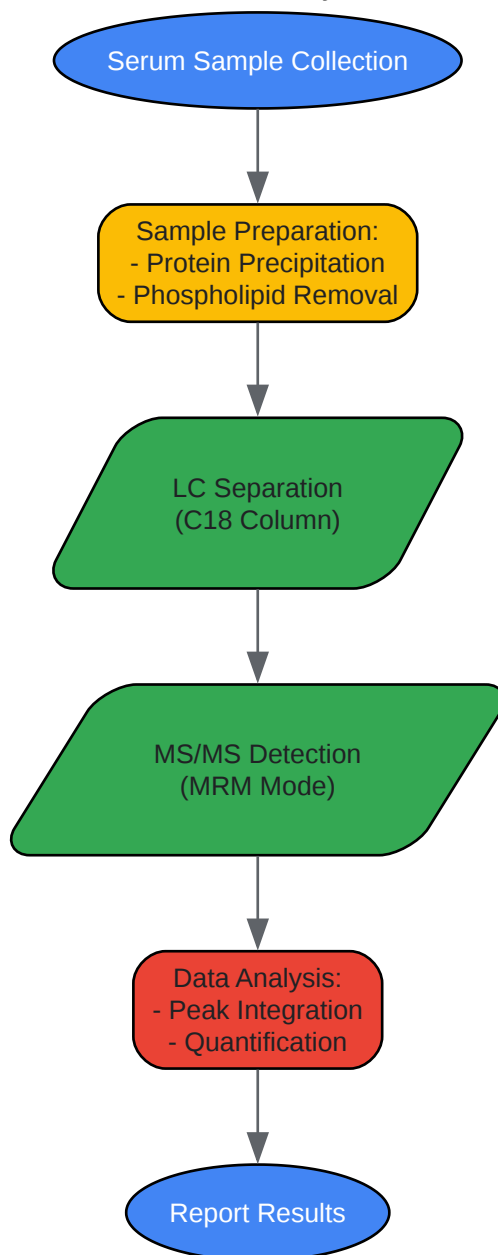
Metabolic Pathway of Vitamin D3 and Formation of Isotachysterol 3

[Click to download full resolution via product page](#)Caption: Vitamin D3 metabolism and the formation of **Isotachysterol 3**.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of **Isotachysterol 3** from serum samples.

LC-MS/MS Workflow for Isotachysterol 3 Quantification



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Caption: Experimental workflow for ITS3 analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Isotachysterol 3** in human serum using LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry parameters, offers a robust starting point for researchers to develop and validate a sensitive and specific assay for this vitamin D isomer. The provided quantitative data and diagrams serve as a valuable reference for implementing this method in a laboratory setting. Further method validation will be required to establish performance characteristics for specific applications.

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